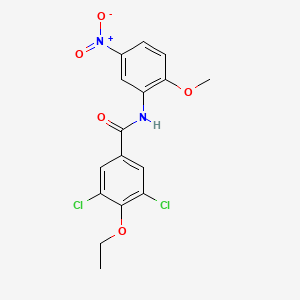![molecular formula C21H26N2O3S B3532752 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B3532752.png)
2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
Descripción general
Descripción
2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). This compound has been extensively studied for its potential applications in cancer treatment, neurological disorders, and other diseases.
Mecanismo De Acción
2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis, as well as genes involved in DNA damage repair. In addition, 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to modulate the immune response and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes. In addition, 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to have a favorable toxicity profile, with minimal side effects in preclinical studies. However, one limitation of 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide is its relatively low potency compared to other HDAC inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide. One area of interest is the development of combination therapies with 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide and other anticancer agents, such as radiation therapy and chemotherapy. Another area of interest is the investigation of 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide in neurological disorders, such as Alzheimer's disease and multiple sclerosis, where HDAC inhibition has shown promise in preclinical studies. Finally, further research is needed to optimize the dosing and administration of 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide for maximum efficacy and minimal toxicity in clinical settings.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been widely studied for its potential applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDAC enzymes. In addition, 2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-3-5-18(6-4-16)15-21(24)22-19-7-9-20(10-8-19)27(25,26)23-13-11-17(2)12-14-23/h3-10,17H,11-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKOZSROKRBWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide](/img/structure/B3532669.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B3532685.png)
![N-(4-ethylphenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3532693.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3532697.png)
![6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one](/img/structure/B3532702.png)
![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1H-indole-3-carboxylate](/img/structure/B3532716.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532732.png)
![N~2~-(2-chlorobenzyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3532744.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B3532755.png)
![N-(2,6-dichlorophenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B3532756.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B3532760.png)


![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B3532781.png)